molecular formula C13H15NO4 B8723567 methyl 4-acetamido-3-allyl-2-hydroxybenzoate CAS No. 110751-41-2

methyl 4-acetamido-3-allyl-2-hydroxybenzoate

Cat. No. B8723567
M. Wt: 249.26 g/mol
InChI Key: WPIUICUWBBLVAJ-UHFFFAOYSA-N
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Patent
US04924010

Procedure details

A solution of 5 g (20.1 mmol) of the allyl ether from Example 19 in 20 ml of toluene is heated at 200° C. in a sealed tube for 24 hours. After cooling to room temperature a precipitate begins forming and the reaction mixture is cooled further to 0° C. The precipitate is filtered off and allowed to air dry, giving methyl 3-allyl-4-acetylaminosalicylate which can be used directly in the next step.
Name
allyl ether
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]([NH:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])C=C.[C:19]1(C)[CH:24]=CC=C[CH:20]=1>>[CH2:24]([C:14]1[C:13]([NH:15][C:16](=[O:18])[CH3:17])=[CH:12][CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[OH:4])[CH:19]=[CH2:20]

Inputs

Step One
Name
allyl ether
Quantity
5 g
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)NC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
begins forming
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled further to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(C(=O)OC)=CC=C1NC(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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